molecular formula C16H25NO B12692248 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine CAS No. 71556-73-5

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine

Cat. No.: B12692248
CAS No.: 71556-73-5
M. Wt: 247.38 g/mol
InChI Key: MJHKYIKIHNDTBK-UHFFFAOYSA-N
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Description

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine is a chemical compound with the molecular formula C16H23NO2 It is a member of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by cyclization with methylamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-3-(3-methoxyphenyl)-1-methylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-16(10-5-6-11-17(2)13-16)14-8-7-9-15(12-14)18-3/h7-9,12H,4-6,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHKYIKIHNDTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992112
Record name 3-Ethyl-3-(3-methoxyphenyl)-1-methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71556-73-5
Record name 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71556-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071556735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-(3-methoxyphenyl)-1-methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-ETHYLHEXAHYDRO-3-(3-METHOXYPHENYL)-1-METHYL-1H-AZEPINE
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